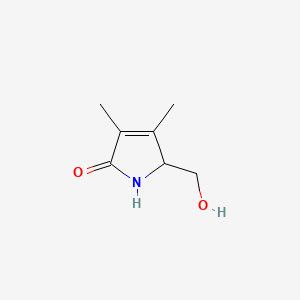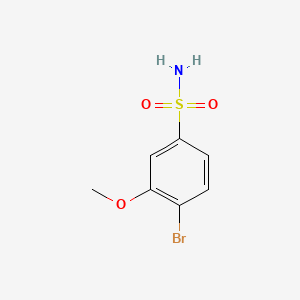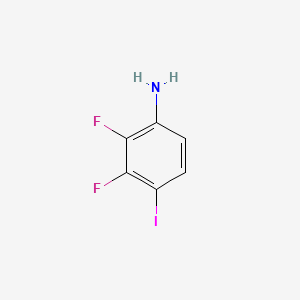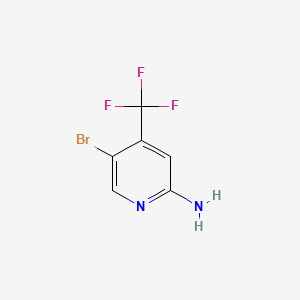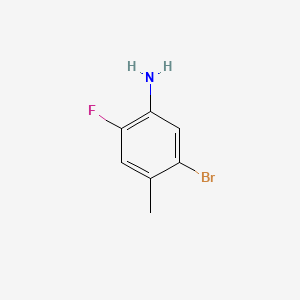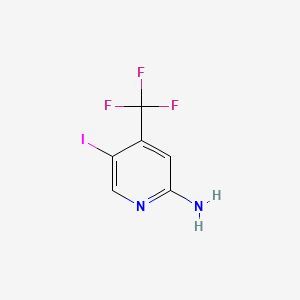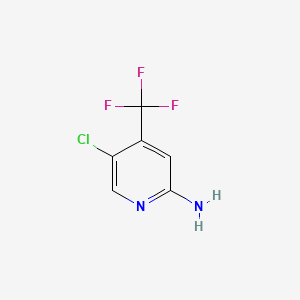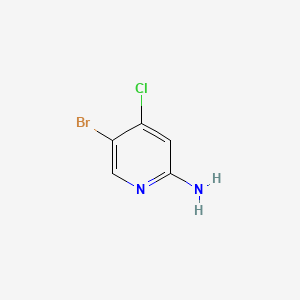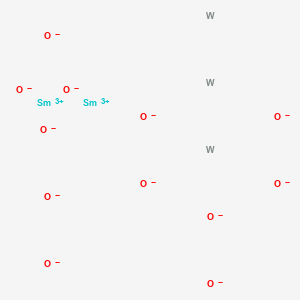
Disamarium tritungsten dodecaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disamarium tritungsten dodecaoxide is a chemical compound with the molecular formula O₁₂Sm₂W₃ It is composed of two samarium atoms and three tungsten atoms, combined with twelve oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disamarium tritungsten dodecaoxide can be synthesized through solid-state reactions involving the direct combination of samarium oxide (Sm₂O₃) and tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
Sm2O3+3WO3→O12Sm2W3
Industrial Production Methods
Industrial production of this compound involves similar high-temperature solid-state reactions. The process is scaled up to produce larger quantities, often using specialized furnaces and reactors to maintain the necessary temperature and atmospheric conditions. The purity of the starting materials and the control of reaction parameters are crucial to obtaining high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Disamarium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of tungsten and samarium within the compound.
Substitution: Certain ligands or atoms in the compound can be substituted with other elements or groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts or reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten and samarium, while reduction could produce lower oxides or elemental forms of the metals.
Applications De Recherche Scientifique
Disamarium tritungsten dodecaoxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Mécanisme D'action
The mechanism by which disamarium tritungsten dodecaoxide exerts its effects involves interactions at the molecular level The compound’s unique electronic structure allows it to participate in various catalytic processes, enhancing reaction rates and selectivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipraseodymium tritungsten dodecaoxide: Similar in structure but contains praseodymium instead of samarium.
Disamarium tritungsten dodecaoxide: Another variant with different stoichiometry or oxidation states.
Uniqueness
This compound is unique due to its specific combination of samarium and tungsten, which imparts distinct electronic and catalytic properties
Propriétés
Numéro CAS |
13701-73-0 |
|---|---|
Formule moléculaire |
OSmW |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
Clé InChI |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sm+3].[Sm+3].[W].[W].[W] |
SMILES canonique |
O=[W].[Sm] |
Synonymes |
disamarium tritungsten dodecaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


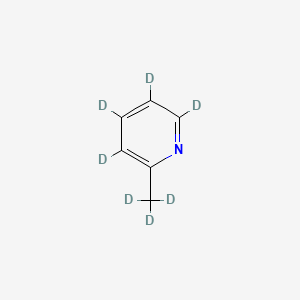
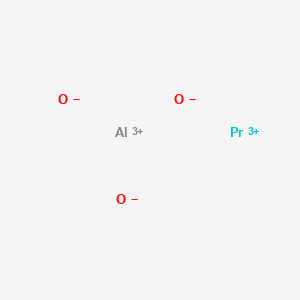
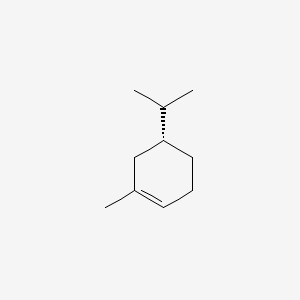
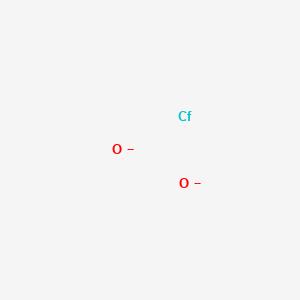

![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
